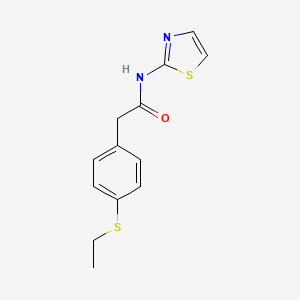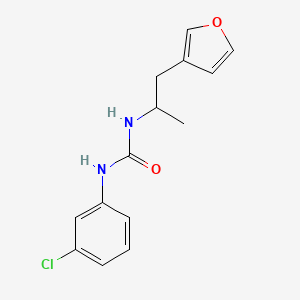
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as DMTB, is a small molecule inhibitor that has shown promising results in various scientific research studies. Its unique chemical structure has made it a subject of interest for researchers in the field of medicinal chemistry and drug development.
作用機序
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is based on its ability to bind to the active site of enzymes and proteins and inhibit their activity. It achieves this by forming strong hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site. This leads to a conformational change in the protein or enzyme, which reduces its activity. The inhibition of these enzymes and proteins has been shown to have therapeutic benefits in various disease models.
Biochemical and Physiological Effects:
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the growth and proliferation of cancer cells by inhibiting carbonic anhydrase and lactate dehydrogenase. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by inhibiting sirtuins. Additionally, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to have anti-inflammatory and neuroprotective effects in various disease models.
実験室実験の利点と制限
One of the main advantages of using N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in lab experiments is its high potency and specificity. It can inhibit enzymes and proteins at low concentrations, making it an ideal tool for studying their role in various physiological processes. Additionally, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is relatively easy to synthesize, and its purity can be easily monitored using standard analytical techniques.
One of the limitations of using N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in lab experiments is its potential toxicity. While it has been shown to be safe in animal models, its toxicity in humans is not well understood. Additionally, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide's mechanism of action may not be applicable to all enzymes and proteins, limiting its use in certain experimental setups.
将来の方向性
There are several future directions for the research and development of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. One direction is to further explore its therapeutic potential in various disease models, including cancer, Alzheimer's disease, and diabetes. Another direction is to modify its chemical structure to improve its potency and selectivity towards specific enzymes and proteins. Additionally, the toxicity and pharmacokinetics of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in humans need to be further studied to determine its suitability for clinical use.
Conclusion:
In conclusion, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a small molecule inhibitor that has shown promising results in various scientific research studies. Its unique chemical structure and mechanism of action have made it a subject of interest for researchers in the field of medicinal chemistry and drug development. While there are limitations to its use in lab experiments, its high potency and specificity make it an ideal tool for studying the role of enzymes and proteins in various physiological processes. Further research is needed to fully understand its therapeutic potential and toxicity in humans.
合成法
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with 4-(ethylsulfonyl)aniline in the presence of a base. The reaction proceeds smoothly and yields N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in good purity and yield. The purity of the compound can be further improved by recrystallization from suitable solvents.
科学的研究の応用
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of various enzymes and proteins, including carbonic anhydrase, human lactate dehydrogenase, and human sirtuins. These enzymes and proteins are involved in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-17(12-28-20)16-10-7-14(26-2)11-18(16)27-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQVTSQSXAPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2780926.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2780929.png)





![[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B2780940.png)
![5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2780941.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2780945.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2780947.png)
![butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2780949.png)